molecular formula C12H12F2O B8183278 1-(2,2-Difluoropropoxy)-4-ethynyl-2-methylbenzene

1-(2,2-Difluoropropoxy)-4-ethynyl-2-methylbenzene

Cat. No.: B8183278
M. Wt: 210.22 g/mol
InChI Key: YKTOSSBEMKYWEN-UHFFFAOYSA-N
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Description

1-(2,2-Difluoropropoxy)-4-ethynyl-2-methylbenzene is an organic compound characterized by the presence of a difluoropropoxy group, an ethynyl group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoropropoxy)-4-ethynyl-2-methylbenzene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoropropoxy)-4-ethynyl-2-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or lithium diisopropylamide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

1-(2,2-Difluoropropoxy)-4-ethynyl-2-methylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoropropoxy)-4-ethynyl-2-methylbenzene involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoropropoxy group may enhance the compound’s stability and bioavailability, allowing it to effectively reach its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Difluoropropoxy)-4-iodobenzene: Similar structure but with an iodine atom instead of an ethynyl group.

    1-(2,2-Difluoropropoxy)-4-methylbenzene: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .

Properties

IUPAC Name

1-(2,2-difluoropropoxy)-4-ethynyl-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O/c1-4-10-5-6-11(9(2)7-10)15-8-12(3,13)14/h1,5-7H,8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTOSSBEMKYWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#C)OCC(C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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